N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide

Catalog No.
S548000
CAS No.
1256152-35-8
M.F
C32H39Cl2N7O4
M. Wt
656.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(...

CAS Number

1256152-35-8

Product Name

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide

IUPAC Name

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide

Molecular Formula

C32H39Cl2N7O4

Molecular Weight

656.6

InChI

InChI=1S/C32H39Cl2N7O4/c1-6-26(42)37-23-13-11-12-21(16-23)19-41-30-22(18-36-31(38-30)35-14-9-10-15-39(7-2)8-3)20-40(32(41)43)29-27(33)24(44-4)17-25(45-5)28(29)34/h6,11-13,16-18H,1,7-10,14-15,19-20H2,2-5H3,(H,37,42)(H,35,36,38)

InChI Key

DNVFTXQYIYFQBW-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCNC1=NC=C2CN(C(=O)N(C2=N1)CC3=CC(=CC=C3)NC(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

FIIN1; FIIN-1; FIIN 1

Description

The exact mass of the compound FIIN-1 is 655.24406 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Irreversible Inhibition of FGFRs:

FIIN-1 acts as a potent and irreversible inhibitor of FGFRs. This means it binds to the ATP-binding pocket of these receptors, permanently blocking their ability to bind ATP, a crucial molecule for their signaling activity. Studies have shown FIIN-1 to be particularly effective against FGFR1, FGFR2, FGFR3, and FGFR4, with dissociation constants (Kd) ranging from 2.8 nM to 120 nM [1]. This selectivity allows researchers to specifically target FGFR signaling pathways for investigation.

Source

Antiproliferative Activity in Cancer Cells:

Mutations and amplifications in FGFR genes have been linked to various types of cancers. FIIN-1's ability to inhibit FGFRs makes it a valuable tool for studying the role of these receptors in cancer development and progression. Research has demonstrated that FIIN-1 effectively suppresses the proliferation of cancer cells harboring FGFR3 or FGFR1 mutations, suggesting its potential as a therapeutic agent [1].

Source

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide, also known as FIIN-1, is a complex organic compound characterized by its intricate structure and significant biological activity. Its molecular formula is C32H39Cl2N7O4, and it features multiple functional groups including a pyrimidine core and various aromatic substituents. The compound is noted for its potential as a therapeutic agent, particularly in the context of inhibiting fibroblast growth factor receptors (FGFRs) which are implicated in various cancers and other diseases .

FIIN-1 acts as an irreversible inhibitor of FGFRs. It binds covalently to the ATP-binding site of the receptor, thereby blocking the binding of ATP, a molecule essential for FGFR signaling []. This disrupts the downstream signaling cascade, leading to the inhibition of cell proliferation.

FIIN-1 primarily acts as an irreversible inhibitor of FGFRs. The mechanism involves covalent bonding to specific cysteine residues in the FGFRs, which prevents receptor activation and downstream signaling pathways associated with cell proliferation and survival. This unique interaction highlights the compound's potential in targeted cancer therapies .

FIIN-1 exhibits potent inhibitory effects on FGFR1, FGFR2, FGFR3, and FGFR4, with IC50 values of 9.2 nM, 6.2 nM, 11.9 nM, and 189 nM respectively. These values indicate its high potency against these receptors, making it a promising candidate for further development in oncology . Additionally, its selectivity for FGFRs over other kinases enhances its therapeutic profile by potentially reducing off-target effects.

The synthesis of N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide typically involves several key steps:

  • Formation of the Pyrimidine Core: Starting materials containing the necessary nitrogen and carbon frameworks are reacted under controlled conditions to form the pyrimidine structure.
  • Substitution Reactions: Various substituents (such as diethylamino and dichloro groups) are introduced through nucleophilic substitution or electrophilic aromatic substitution methods.
  • Final Coupling Reaction: The final product is assembled by coupling the modified pyrimidine with appropriate phenyl and propene derivatives to yield the target compound.

These synthetic routes require careful optimization to ensure high yields and purity of the final product .

The primary application of FIIN-1 lies in cancer treatment due to its role as an FGFR inhibitor. Its ability to selectively inhibit these receptors makes it a candidate for treating tumors that exhibit aberrant FGFR signaling. Additionally, research into its pharmacological properties may extend beyond oncology into other areas such as fibrosis and developmental disorders where FGFR activity plays a critical role .

Interaction studies have demonstrated that FIIN-1 not only binds effectively to FGFRs but also shows potential for synergistic effects when combined with other therapeutic agents. This may enhance its efficacy in multi-drug regimens aimed at overcoming resistance mechanisms commonly observed in cancer therapies . Further studies are ongoing to elucidate its full interaction profile with various cellular targets.

Several compounds share structural or functional similarities with FIIN-1. Below is a comparison highlighting their unique features:

Compound NameStructure HighlightsTarget ActivityUnique Features
FIIN-1Complex pyrimidine core with multiple substituentsFGFR inhibitorIrreversible binding
Compound ASimilar pyrimidine coreFGFR inhibitorReversible binding
Compound BDifferent substituents on the aromatic ringVEGFR inhibitorSelective for VEGF pathways
Compound CSimplified structure compared to FIIN-1Multi-target kinase inhibitorBroader activity spectrum

FIIN-1's unique combination of structural complexity and selective irreversible inhibition distinguishes it from other compounds in this class, making it an important subject for ongoing research in targeted therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Exact Mass

655.24406

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhou W, Hur W, McDermott U, Dutt A, Xian W, Ficarro SB, Zhang J, Sharma SV, Brugge J, Meyerson M, Settleman J, Gray NS. A structure-guided approach to creating covalent FGFR inhibitors. Chem Biol. 2010 Mar 26;17(3):285-95. doi: 10.1016/j.chembiol.2010.02.007. PubMed PMID: 20338520; PubMed Central PMCID: PMC2920453.

Explore Compound Types